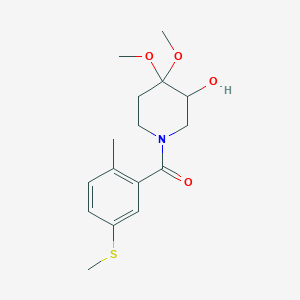
1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclopropane ring, an aniline group, and a cyanobutanamide moiety, making it structurally unique and potentially useful in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Aniline Group: The aniline group can be introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.
Attachment of the Cyanobutanamide Moiety: This step involves the reaction of a cyanobutanamide derivative with the cyclopropane intermediate, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory or anticancer drugs.
Biological Studies: It is used in studies to understand its effects on cellular pathways and molecular targets, providing insights into its mechanism of action.
Chemical Research: The compound serves as a model molecule in synthetic chemistry to explore new reaction mechanisms and synthetic methodologies.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares a similar cyclopropane core but differs in the presence of a phenylsulfonamido group instead of the cyanobutanamide moiety.
Cyclopropane-1-carboxamide Derivatives: Various derivatives with different substituents on the cyclopropane ring or the carboxamide group.
Uniqueness
1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
1-anilino-N-(1-cyanobutan-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-12(8-11-16)17-14(19)15(9-10-15)18-13-6-4-3-5-7-13/h3-7,12,18H,2,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZJWMODPUSJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1(CC1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
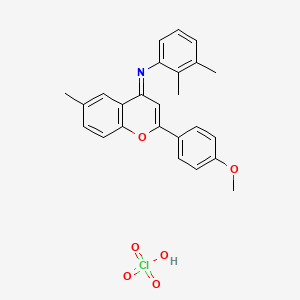
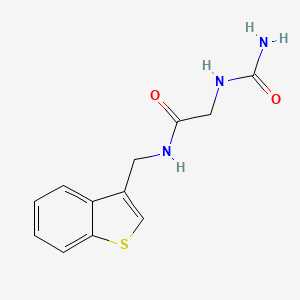
![tert-butyl N-[3-(4-ethoxybutanoylamino)-4-fluorophenyl]carbamate](/img/structure/B6750451.png)
![(4R,5R)-1-methyl-4-[3-(N-methylanilino)propylamino]-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one](/img/structure/B6750464.png)
![N-[(2-butoxypyridin-3-yl)methyl]-3-ethoxyoxolane-3-carboxamide](/img/structure/B6750472.png)
![N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide](/img/structure/B6750478.png)
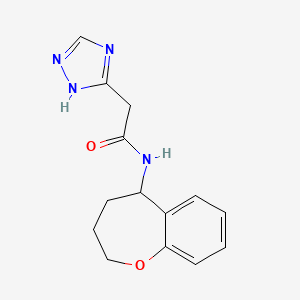
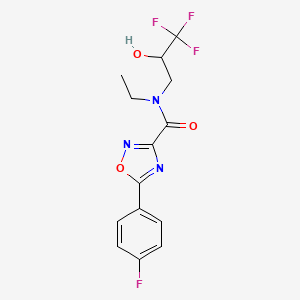
![4-Chloro-2-fluoro-6-[[[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]amino]methyl]phenol](/img/structure/B6750490.png)
![Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B6750538.png)
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B6750539.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]pyridine-3-carboxamide](/img/structure/B6750541.png)
![N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750544.png)
